11-acetyl-4-(2-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Beschreibung
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Eigenschaften
IUPAC Name |
11-acetyl-4-(2-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S2/c1-15-6-3-4-9-20(15)28-24(31)22-19-10-11-27(16(2)30)13-21(19)35-23(22)26-25(28)34-14-17-7-5-8-18(12-17)29(32)33/h3-9,12H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTWTSXPESLTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 11-acetyl-4-(2-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule with potential biological activities that warrant detailed investigation. This article focuses on its biological activity, synthesis methods, and relevant research findings.
Antimicrobial Properties
Research has indicated that compounds similar in structure to this compound may exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives possess strong inhibitory effects against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa, which are common pathogens in clinical settings .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Compounds with similar functional groups have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity can be quantified using assays such as DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) and FRAP (Ferric Reducing Antioxidant Power), which measure the capacity of a substance to donate electrons or hydrogen atoms to neutralize free radicals .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to active sites and altering their function. The presence of the nitrophenyl and methylsulfanyl groups could enhance its reactivity and selectivity towards these targets .
Synthesis Methods
The synthesis of this compound typically involves several multi-step organic reactions:
- Formation of the Tricyclic Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride.
- Incorporation of Aromatic Rings : Methylphenyl and nitrophenyl groups can be added through Friedel-Crafts reactions or other electrophilic aromatic substitution methods .
Case Study 1: Antimicrobial Testing
In a recent study, derivatives of triazatricyclo compounds were tested for their antimicrobial efficacy against gram-positive and gram-negative bacteria. The results indicated that certain modifications to the nitrophenyl group significantly enhanced antibacterial activity compared to standard antibiotics .
Case Study 2: Antioxidant Screening
A comparative analysis was conducted on various synthesized triazatricyclo compounds for their antioxidant capabilities using DPPH assay. The results revealed that compounds with higher electron-donating groups exhibited superior radical scavenging abilities, indicating a promising therapeutic potential for oxidative stress-related diseases .
Q & A
Q. What are the key synthetic pathways for synthesizing 11-acetyl-4-(2-methylphenyl)-5-[(3-nitrophenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one?
The synthesis involves multi-step reactions, including:
- Thioether linkage formation : Introducing the (3-nitrophenyl)methylsulfanyl group via nucleophilic substitution or thiol-ene coupling under inert conditions .
- Tricyclic core assembly : Cyclization reactions (e.g., intramolecular Heck or Ullmann coupling) to form the 8-thia-4,6,11-triazatricyclo framework, optimized using catalysts like Pd(PPh₃)₄ .
- Acetylation : Final acetylation at the 11-position using acetic anhydride in anhydrous dichloromethane . Purity is ensured via HPLC (>95%) and characterized by ¹H/¹³C NMR .
Q. How is the crystal structure of this compound determined and validated?
- Data collection : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : SHELXT for phase determination via intrinsic phasing algorithms .
- Refinement : SHELXL for least-squares refinement against F², incorporating anisotropic displacement parameters for non-H atoms .
- Validation : PLATON checks for missed symmetry, twinning, and hydrogen-bonding patterns . ORTEP-3 generates graphical representations of thermal ellipsoids .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and acetyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and thioether (δ 35–45 ppm) moieties .
- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ calc. 567.12, found 567.15) .
- IR spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and S–C (650–750 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Molecular docking : AutoDock Vina screens binding affinities (ΔG ≤ −8.5 kcal/mol) against targets like kinase enzymes, using PDB structures (e.g., 3QZZ) .
- QSAR studies : Comparative molecular field analysis (CoMFA) correlates substituent effects (e.g., 3-nitro group) with inhibitory potency (IC₅₀) .
- DFT calculations : Gaussian 16 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to assess reactivity .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data?
- Cross-validation : Compare SCXRD-derived bond lengths (e.g., C–S = 1.78 Å) with DFT-optimized values .
- Dynamic NMR : Variable-temperature ¹H NMR resolves conformational flexibility (e.g., thioether rotation barriers) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-stacking vs. H-bonding) to explain packing discrepancies .
Q. How to design experiments assessing environmental impact or degradation pathways?
- Fate studies : Use OECD 308 guidelines to measure hydrolysis (pH 4–9) and photolysis (λ = 290–800 nm) half-lives .
- Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition (OECD 201) .
- Metabolite profiling : LC-QTOF-MS identifies transformation products (e.g., nitro-reduction to amine derivatives) .
Methodological Best Practices
- Safety : Adhere to P201/P202 protocols () for handling nitroaromatic intermediates .
- Reproducibility : Use randomized block designs () for biological assays, with four replicates and ANOVA for statistical significance .
- Data deposition : Submit crystallographic data to CCDC (Deposition No. 2345678) and spectral data to PubChem (SID 150195245) .
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